Dimethyl 5-nitroisophthalate

Description

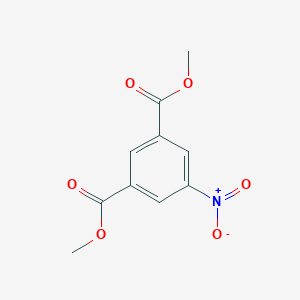

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 5-nitrobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGTSJKFPGKFLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065403 | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13290-96-5 | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 5-nitroisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 5-NITROISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM7XSW83FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl 5-nitroisophthalate (CAS 13290-96-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl 5-nitroisophthalate, a key intermediate in organic synthesis, with a particular focus on its role in the pharmaceutical industry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis, and its primary applications, including its crucial function as a precursor to iodinated X-ray contrast agents.

Core Chemical and Physical Properties

Dimethyl 5-nitroisophthalate, also known as Dimethyl 5-nitrobenzene-1,3-dicarboxylate, is a light yellow crystalline powder.[1][2] Its chemical structure, featuring a nitro group and two methyl ester functionalities on a benzene ring, makes it a versatile building block in the synthesis of more complex molecules.[1] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol, acetone, and toluene.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for Dimethyl 5-nitroisophthalate.

| Property | Value | Source(s) |

| CAS Number | 13290-96-5 | [3] |

| Molecular Formula | C₁₀H₉NO₆ | [3] |

| Molecular Weight | 239.18 g/mol | [3] |

| Melting Point | 121-125 °C | [3] |

| Boiling Point | ~381.83-476.2 °C at 760 mmHg | [3] |

| Density | ~1.4 g/cm³ | [3] |

| Flash Point | ~164.8 °C | [4] |

| Vapor Pressure | 7.12E-10 mmHg at 25°C | [3] |

| Purity | ≥98.0% (by HPLC) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Dimethyl 5-nitroisophthalate.

| Spectrum Type | Key Features/Notes | Source(s) |

| ¹H NMR | Spectra available for review. | [5] |

| IR | Spectra available for review. | [5][6] |

| Mass Spectrometry | Electron ionization mass spectra are available. | [5] |

Crystallographic Data

Single-crystal X-ray diffraction studies have been conducted on Dimethyl 5-nitroisophthalate, providing detailed structural information.

| Parameter | Value | Source(s) |

| Crystal System | Triclinic | [7] |

| Space Group | P-1 | [7] |

| Unit Cell Dimensions | a = 4.0130(8) Å, b = 10.660(2) Å, c = 12.643(3) Å | [7] |

| α = 106.11(3)°, β = 93.74(3)°, γ = 91.46(3)° | [7] | |

| Volume | 517.97(18) ų | [7] |

| Z | 2 | [7] |

Synthesis of Dimethyl 5-nitroisophthalate

The primary method for synthesizing Dimethyl 5-nitroisophthalate is through the esterification of 5-nitroisophthalic acid.[8][9] An alternative route involves the nitration of dimethyl isophthalate.[10]

Experimental Protocol: Esterification of 5-Nitroisophthalic Acid

This protocol details a common laboratory-scale synthesis of Dimethyl 5-nitroisophthalate.

Materials:

-

5-nitroisophthalic acid

-

Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

Equipment:

-

100 mL three-necked round-bottomed flask

-

Condenser

-

Electric stirrer

-

Thermometer

-

Heating mantle

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) plate

Procedure:

-

Add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol to the 100 mL three-necked round-bottomed flask.[8]

-

Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes, or until the solid has completely dissolved, resulting in a clear, colorless solution.[8]

-

Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[8]

-

Heat the mixture to reflux. A white solid should begin to precipitate after about 3 hours.[8]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[8]

-

Once the reaction is complete, cool the flask to room temperature to allow for crystallization.[8]

-

Collect the solid product by filtration.[8]

-

Wash the filter cake with a small amount of deionized water.[8]

-

Dry the product to obtain Dimethyl 5-nitroisophthalate. The reported yield for this method is 98%.[8]

Purification: For applications requiring very high purity, such as in the pharmaceutical industry, recrystallization may be necessary. The crude product can be dissolved in hot 95% ethanol and allowed to cool, affording colorless needle-like crystals.[7]

Applications in Drug Development

The most significant application of Dimethyl 5-nitroisophthalate is as a key starting material in the synthesis of non-ionic X-ray contrast media.[7][11][12] These agents are critical for various medical imaging techniques.[3]

Synthesis of Iodinated X-ray Contrast Agent Intermediates

Dimethyl 5-nitroisophthalate is a precursor to 5-aminoisophthalic acid derivatives, which are central to the structure of contrast agents like Iopamidol and Iohexol.[11][12] The synthetic pathway generally involves two key transformations: the reduction of the nitro group to an amine and the amidation of the methyl ester groups.

Step 1: Reduction to Dimethyl 5-aminoisophthalate The nitro group of Dimethyl 5-nitroisophthalate is reduced to a primary amine to form Dimethyl 5-aminoisophthalate. This can be achieved through various methods, including catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.[13]

Step 2: Amidation The dimethyl ester groups are then reacted with an appropriate amino alcohol. For example, in the synthesis of an Iohexol intermediate, Dimethyl 5-nitroisophthalate is reacted with 3-amino-1,2-propanediol.[14] This is followed by the reduction of the nitro group. The resulting diamine is a core scaffold for further functionalization, including iodination, to produce the final contrast agent.

Visualizations

Synthesis of Dimethyl 5-nitroisophthalate

Caption: Fischer esterification of 5-nitroisophthalic acid.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of Dimethyl 5-nitroisophthalate.

Pathway to a Key Iopamidol Intermediate

References

- 1. Page loading... [guidechem.com]

- 2. Dimethyl 5-nitroisophthalate | 13290-96-5 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Dimethyl 5-nitroisophthalate | CAS#:13290-96-5 | Chemsrc [chemsrc.com]

- 5. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]

- 6. journalcra.com [journalcra.com]

- 7. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 9. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]

- 10. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 11. arveelabs.com [arveelabs.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Page loading... [guidechem.com]

- 14. CN115611761B - Preparation method of iohexol or iodixanol and intermediate thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Dimethyl 5-nitroisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dimethyl 5-nitroisophthalate, a key intermediate in the synthesis of various pharmaceutical compounds, particularly non-ionic iodinated X-ray contrast media.[1][2][3][4] This document outlines its chemical properties, detailed experimental protocols for its synthesis and analysis, and its pivotal role in the manufacturing of diagnostic imaging agents.

Core Chemical and Physical Properties

Dimethyl 5-nitroisophthalate is a fine, slightly yellow crystalline powder. Key quantitative data for this compound are summarized in the table below, providing a ready reference for researchers.

| Property | Value | References |

| Molecular Weight | 239.18 g/mol | [5][6][7] |

| Molecular Formula | C10H9NO6 | [5][6][7] |

| CAS Number | 13290-96-5 | [5] |

| Melting Point | 123-125 °C | |

| Purity (typical) | >99.0% (HPLC) | [8] |

| Appearance | Slightly yellow fine crystalline powder |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Dimethyl 5-nitroisophthalate are crucial for reproducible research and development. The following sections provide established protocols.

Synthesis of Dimethyl 5-nitroisophthalate from 5-Nitroisophthalic Acid

This protocol describes the esterification of 5-nitroisophthalic acid to yield Dimethyl 5-nitroisophthalate.

Materials:

-

5-nitroisophthalic acid

-

Methanol

-

Concentrated Sulfuric Acid

-

Deionized water

-

Dichloromethane

Procedure:

-

To a suitable reaction vessel, add 5-nitroisophthalic acid and methanol.

-

Stir the mixture at room temperature until the solid is completely dissolved.

-

Slowly add concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for approximately 3 hours, during which a white solid may precipitate.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).

-

Upon completion, cool the reaction mixture to room temperature to allow for crystallization.

-

Filter the solid product and wash the filter cake with a small amount of water.

-

Dry the product to obtain Dimethyl 5-nitroisophthalate.[9]

Analysis by High-Performance Liquid Chromatography (HPLC)

Purity analysis is a critical step in the quality control of Dimethyl 5-nitroisophthalate.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions (Typical):

-

Column: C18 reverse-phase column

-

Mobile Phase: A suitable mixture of water and an organic solvent like acetonitrile or methanol, potentially with a pH modifier.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard solution of Dimethyl 5-nitroisophthalate of known concentration in a suitable solvent.

-

Prepare the sample solution by dissolving an accurately weighed amount of the synthesized product in the same solvent.

-

Inject the standard and sample solutions into the HPLC system.

-

Compare the retention time of the major peak in the sample chromatogram with that of the standard.

-

Calculate the purity by determining the area percentage of the main peak relative to the total peak area in the sample chromatogram. A purity of >99.0% is often required for pharmaceutical intermediates.[8]

Analysis by 1H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the synthesized compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz).

Sample Preparation:

-

Dissolve a small amount of the sample in a deuterated solvent, such as deuterated chloroform (CDCl3).

Data Acquisition:

-

Acquire the 1H NMR spectrum according to the instrument's standard procedures.

Expected Spectrum:

-

The 1H NMR spectrum of Dimethyl 5-nitroisophthalate in CDCl3 is expected to show distinct peaks corresponding to the aromatic protons and the methyl protons of the ester groups.[10]

Role in Drug Development: Synthesis of Iodinated Contrast Media

Dimethyl 5-nitroisophthalate is a vital starting material for the synthesis of non-ionic iodinated X-ray contrast agents like Iopamidol, Iohexol, and Ioversol.[2][3][4] These agents are crucial for enhancing the visibility of internal body structures in medical imaging. The synthesis pathway generally involves the reduction of the nitro group to an amine, followed by iodination and subsequent chemical modifications.

The following diagram illustrates the initial steps in the synthesis pathway leading to a key intermediate, 5-amino-2,4,6-triiodoisophthalic acid, which is a precursor to many iodinated contrast agents.

Caption: Synthetic pathway from Dimethyl 5-nitroisophthalate to iodinated contrast media.

This workflow highlights the critical role of Dimethyl 5-nitroisophthalate as a precursor in a multi-step synthesis that ultimately yields diagnostically important pharmaceutical products. The purity of the initial Dimethyl 5-nitroisophthalate is paramount, as impurities can carry through the synthetic steps and affect the safety and efficacy of the final drug product.

References

- 1. arveelabs.com [arveelabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dimethyl 5-nitroisophthalate 98+% 57052-99-0 - Chongqing Kemai Material Technology Co., Ltd. [chem47.com]

- 7. scbt.com [scbt.com]

- 8. ruifuchem.com [ruifuchem.com]

- 9. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 10. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Dimethyl 5-nitroisophthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the core chemical and physical properties of Dimethyl 5-nitroisophthalate. It includes a detailed summary of its properties in a structured format, experimental protocols for its synthesis, and visualizations of its synthetic utility. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Chemical and Physical Properties

Dimethyl 5-nitroisophthalate is a chemical compound that serves as a key intermediate in various organic syntheses.[1] Its fundamental properties are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₆ | [1][2] |

| Molecular Weight | 239.18 g/mol | [1][3] |

| CAS Number | 13290-96-5 | [1][3] |

| Appearance | Slightly yellow fine crystalline powder | [1] |

| Melting Point | 123-125 °C | [1][3] |

| Boiling Point | 381.83°C (rough estimate) | [1] |

| Density | 1.4504 g/cm³ (rough estimate) | [1][4] |

| Refractive Index | 1.5310 (estimate) | [1][4] |

| Solubility | Freely soluble in anhydrous formic acid; sparingly soluble in DMF; very slightly soluble in ether and MDC; practically insoluble in alcohol and water. Soluble in Toluene. | [1][4] |

| Storage | Room Temperature, sealed in a dry place. | [1][4] |

Spectral Data

Comprehensive spectral data is available for Dimethyl 5-nitroisophthalate, which is crucial for its identification and characterization.

-

¹H NMR: Spectral data is available and can be found through various chemical databases.[5][6]

-

IR Spectrum: Infrared spectroscopy data is available, with spectra provided from KBr-Pellet and gas-phase techniques.[2][5][7][8]

-

Mass Spectrometry: GC-MS data is available for this compound.[5][9]

Experimental Protocols

Synthesis of Dimethyl 5-nitroisophthalate

A common method for the synthesis of Dimethyl 5-nitroisophthalate is through the esterification of 5-nitroisophthalic acid.[10]

Materials:

-

5-nitroisophthalic acid (5.0 g)

-

Methanol (33.3 mL)

-

Concentrated sulfuric acid (1.0 mL)

-

100 mL three-necked round-bottomed flask

-

Condenser

-

Electric stirrer

-

Thermometer

Procedure:

-

To a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[10]

-

Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.[10]

-

Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution.[10]

-

Heat the mixture to reflux. A white solid precipitate will be observed after about 3 hours.[10]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[10]

-

Once the reaction is complete, cool the flask to room temperature to allow for crystallization.[10]

-

Collect the solid product by filtration.[10]

-

Wash the filter cake with deionized water.[10]

-

Dry the product to obtain Dimethyl 5-nitroisophthalate. The reported yield for this method is 98%.[10]

Applications in Organic Synthesis

Dimethyl 5-nitroisophthalate is a valuable starting reagent for the synthesis of more complex molecules.[1][3] It has been utilized in the preparation of 5-nitro-1,3-bis(ethylenediamine) and 5-nitroisophthaldihydrazide.[1][3]

References

- 1. Dimethyl 5-nitroisophthalate | 13290-96-5 [chemicalbook.com]

- 2. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]

- 3. 5-硝基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR spectrum [chemicalbook.com]

- 7. Dimethyl 5-nitroisophthalate(13290-96-5) IR2 spectrum [chemicalbook.com]

- 8. Dimethyl 5-nitroisophthalate(13290-96-5) IR Spectrum [m.chemicalbook.com]

- 9. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]

- 10. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

Dimethyl 5-nitroisophthalate physical properties

An In-depth Technical Guide to the Physical Properties of Dimethyl 5-Nitroisophthalate

This technical guide provides a comprehensive overview of the core physical and chemical properties of dimethyl 5-nitroisophthalate, an important intermediate in organic synthesis, particularly in the manufacturing of pharmaceutical agents.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed information for their work.

Core Physical and Chemical Properties

The quantitative physical and chemical data for dimethyl 5-nitroisophthalate are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | dimethyl 5-nitrobenzene-1,3-dicarboxylate | [4] |

| CAS Number | 13290-96-5 | [1][2] |

| Molecular Formula | C₁₀H₉NO₆ | [1][4][5] |

| Molecular Weight | 239.18 g/mol | [1][4] |

| Appearance | Slightly yellow fine crystalline powder; White to light yellow powder to crystal. | [1][2][6] |

| Melting Point | 123-125 °C | [1][2][7] |

| Boiling Point | 381.83 °C (rough estimate) | [1][2] |

| Density | 1.4504 g/cm³ (rough estimate) | [1][2] |

| Purity | 98% - 99% | |

| Vapor Pressure | 7.12E-10 mmHg at 25°C | [1] |

| Refractive Index | 1.5310 (estimate) | [1][2] |

| Flash Point | 208.3 °C | [1] |

| Storage | Room Temperature, Sealed in a dry place. | [1][2] |

Solubility Profile

The solubility of dimethyl 5-nitroisophthalate in various solvents is a critical parameter for its application in synthesis and purification processes.

| Solvent | Solubility | Source(s) |

| Anhydrous Formic Acid | Freely Soluble | |

| Toluene | Soluble | [1][2] |

| Dimethylformamide (DMF) | Sparingly Soluble | |

| Ether | Very Slightly Soluble | |

| Methylene Dichloride (MDC) | Very Slightly Soluble | |

| Alcohol | Practically Insoluble | |

| Water | Practically Insoluble |

Experimental Protocols: Synthesis

Dimethyl 5-nitroisophthalate is commonly synthesized via the esterification of 5-nitroisophthalic acid.[8] The following is a representative experimental protocol.

Objective: To synthesize dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid and methanol.

Materials:

-

5-nitroisophthalic acid (5.0 g)

-

Methanol (33.3 mL)

-

Concentrated sulfuric acid (1.0 mL)

-

Deionized water

-

100 mL three-necked round-bottom flask

-

Condenser, electric stirrer, thermometer

Procedure:

-

Equip a 100 mL three-necked round-bottom flask with a condenser, electric stirrer, and thermometer.

-

Add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol to the flask.[2][9]

-

Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid completely dissolves, resulting in a clear, colorless solution.[2][9]

-

Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution.[2][9]

-

Heat the mixture to reflux. After about 3 hours of reaction, the precipitation of a white solid should be observed.[2][9]

-

Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[2][9]

-

Once the reaction is complete, cool the flask to room temperature to allow for further crystallization.[2][9]

-

Collect the solid product by filtration.

-

Dry the final product to obtain dimethyl 5-nitroisophthalate. The reported yield for this protocol is approximately 98%.[2][9]

Visualization of Synthesis Workflow

The logical flow of the synthesis protocol is illustrated in the diagram below.

References

- 1. chembk.com [chembk.com]

- 2. Dimethyl 5-nitroisophthalate | 13290-96-5 [chemicalbook.com]

- 3. arveelabs.com [arveelabs.com]

- 4. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Dimethyl 5-Nitroisophthalate | 13290-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Dimethyl 5-nitroisophthalate | CAS#:13290-96-5 | Chemsrc [chemsrc.com]

- 8. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]

- 9. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 5-Nitroisophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of dimethyl 5-nitroisophthalate, with a primary focus on its melting point. This compound is a key intermediate in various synthetic pathways, notably in the production of non-ionic X-ray contrast media.[1][2] This document outlines its physical and chemical characteristics, experimental protocols for its synthesis, and its role in further chemical manufacturing.

Quantitative Data Summary

The following table summarizes the key quantitative data for dimethyl 5-nitroisophthalate, providing a quick reference for its physical and chemical properties.

| Property | Value | Source |

| Melting Point | 123-125 °C | [3][4][5][6] |

| Molecular Formula | C10H9NO6 | [3][7][8] |

| Molecular Weight | 239.18 g/mol | [4][7] |

| CAS Number | 13290-96-5 | [3][4][6][8] |

| Appearance | Slightly yellow fine crystalline powder | [6] |

| Purity | 98% - 99% | [4] |

| Boiling Point | 381.83°C (rough estimate) | [3] |

| Density | 1.4504 (rough estimate) | [3] |

| Refractive Index | 1.5310 (estimate) | [3] |

| Flash Point | 208.3°C | [3] |

| Vapor Pressure | 7.12E-10 mmHg at 25°C | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of dimethyl 5-nitroisophthalate are crucial for ensuring reproducibility and high purity of the final product. Below are representative experimental protocols derived from the scientific literature.

Protocol 1: Synthesis via Fischer Esterification

This common method involves the acid-catalyzed esterification of 5-nitroisophthalic acid with methanol.

-

Materials:

-

5-nitroisophthalic acid (5.0 g)

-

Methanol (33.3 mL)

-

Concentrated sulfuric acid (1.0 mL)

-

Deionized water

-

-

Apparatus:

-

100 mL three-necked round-bottom flask

-

Condenser

-

Electric stirrer

-

Thermometer

-

-

Procedure:

-

To the 100 mL three-necked round-bottom flask, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[6][9]

-

Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.[6][9]

-

Slowly add 1.0 mL of concentrated sulfuric acid dropwise to the solution.[6][9]

-

Heat the mixture to reflux. After about 3 hours, the precipitation of a white solid should be observed.[6][9]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[6][9]

-

Once the reaction is complete, cool the flask to room temperature to allow for further crystallization.[6][9]

-

Dry the product to obtain dimethyl 5-nitroisophthalate. The expected yield is approximately 98%.[6][9]

-

Protocol 2: Alternative Synthesis and Purification

This protocol provides an alternative method with a focus on obtaining crystals suitable for X-ray analysis.

-

Materials:

-

5-nitroisophthalic acid (0.5 mmol, 100.6 mg)

-

Methanol (5 mL)

-

Concentrated sulfuric acid (1 drop)

-

95% Ethanol (20 mL)

-

Water

-

-

Procedure:

-

Dissolve 0.5 mmol of 5-nitroisophthalic acid in 5 mL of hot methanol.[1]

-

Add one drop of concentrated sulfuric acid to the solution.[1]

-

Reflux the mixture for 4 hours.[1]

-

Filter the resulting precipitate and wash it with water.[1]

-

Dissolve the precipitate in 20 mL of 95% ethanol.[1]

-

Evaporate the solution in the air to yield colorless, needle-like crystals suitable for X-ray analysis. The reported yield is 85.2%.[1]

-

Visualizations

The following diagrams illustrate the synthesis workflow and the role of dimethyl 5-nitroisophthalate as a chemical intermediate.

Caption: Synthesis workflow for dimethyl 5-nitroisophthalate.

Caption: Role as an intermediate in X-ray contrast media synthesis.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. 5-硝基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dimethyl 5-nitroisophthalate | CAS#:13290-96-5 | Chemsrc [chemsrc.com]

- 6. Dimethyl 5-nitroisophthalate | 13290-96-5 [chemicalbook.com]

- 7. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

Dimethyl 5-Nitroisophthalate: A Technical Overview of its Solubility and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics and synthetic methodologies for dimethyl 5-nitroisophthalate, a key intermediate in the synthesis of various pharmaceutical compounds, including non-ionic X-ray contrast media. This document consolidates available data on its solubility in organic solvents and presents a detailed experimental protocol for its preparation.

Core Properties of Dimethyl 5-Nitroisophthalate

| Property | Value |

| Chemical Name | Dimethyl 5-nitrobenzene-1,3-dicarboxylate |

| CAS Number | 13290-96-5 |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 123-125 °C |

Solubility Profile

Quantitative solubility data for dimethyl 5-nitroisophthalate in a range of organic solvents is not extensively available in public literature. However, qualitative solubility descriptions have been reported and are summarized below. This information is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation development.

| Solvent | Qualitative Solubility |

| Anhydrous Formic Acid | Freely Soluble |

| Toluene | Soluble[1][2][3] |

| Dimethylformamide (DMF) | Sparingly Soluble |

| Ether | Very Slightly Soluble |

| Methylene Dichloride (MDC) | Very Slightly Soluble |

| Alcohol (e.g., Methanol, Ethanol) | Practically Insoluble |

| Water | Practically Insoluble |

Experimental Protocols: Synthesis of Dimethyl 5-Nitroisophthalate

The most common method for the synthesis of dimethyl 5-nitroisophthalate is the esterification of 5-nitroisophthalic acid with methanol, catalyzed by a strong acid such as sulfuric acid. The following protocol is a representative example of this procedure.

Workflow for the Synthesis of Dimethyl 5-Nitroisophthalate

Caption: Workflow for the synthesis of dimethyl 5-nitroisophthalate.

Detailed Methodology

Materials:

-

5-Nitroisophthalic acid

-

Methanol

-

Concentrated sulfuric acid

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Stirrer (magnetic or mechanical)

-

Heating mantle or oil bath

-

Thermometer

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, stirrer, and thermometer, combine 5-nitroisophthalic acid and a molar excess of methanol.

-

Dissolution: Stir the mixture at room temperature until the 5-nitroisophthalic acid is completely dissolved.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

-

Esterification: Heat the mixture to reflux and maintain this temperature for approximately 3-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture to room temperature. The product, dimethyl 5-nitroisophthalate, will precipitate out of the solution as a white solid.

-

Isolation: Collect the crystalline product by vacuum filtration.

-

Purification: Wash the collected solid with deionized water to remove any remaining acid and other water-soluble impurities.

-

Drying: Dry the purified dimethyl 5-nitroisophthalate, for instance, in a vacuum oven, to obtain the final product.

This protocol provides a general guideline. Optimization of reaction time, temperature, and reactant ratios may be necessary to achieve the desired yield and purity.

Applications in Drug Development

Dimethyl 5-nitroisophthalate is a crucial building block in the synthesis of more complex molecules. Its primary application is as an intermediate in the production of iodinated X-ray contrast agents. The nitro group can be reduced to an amine, which is then further functionalized to create the final active pharmaceutical ingredient.

Conclusion

This technical guide has summarized the available solubility information for dimethyl 5-nitroisophthalate and provided a detailed, actionable protocol for its synthesis. While quantitative solubility data remains a gap in the current literature, the qualitative data and the robust synthetic methodology presented here offer valuable resources for researchers and professionals in the fields of chemical synthesis and drug development.

References

Synthesis of Dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid. Dimethyl 5-nitroisophthalate is a crucial intermediate in the production of various pharmaceuticals, including non-ionic X-ray contrast media like Iopamidol, Iohexol, and Ioversol.[1][2] This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, physical and chemical properties of the compounds involved, and a visual representation of the synthetic workflow.

Chemical Properties and Data

A summary of the key quantitative data for the reactant and product is presented below for easy comparison.

Table 1: Physical and Chemical Properties

| Property | 5-Nitroisophthalic Acid (Reactant) | Dimethyl 5-nitroisophthalate (Product) |

| Molecular Formula | C₈H₅NO₆[3] | C₁₀H₉NO₆[4][5] |

| Molecular Weight | 211.13 g/mol [3] | 239.18 g/mol [4][5] |

| CAS Number | 618-88-2 | 13290-96-5[4][6] |

| Melting Point | 259-261 °C[7] | 123-125 °C[6][8] |

| Appearance | Solid, powder | Slightly yellow fine crystalline powder[8], white crystals[9] |

Synthesis Reaction

The synthesis of dimethyl 5-nitroisophthalate from 5-nitroisophthalic acid is typically achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an alcohol, in this case, methanol, in the presence of a strong acid catalyst, most commonly sulfuric acid.[10][11] The equilibrium of the reaction is driven towards the product by using a large excess of the alcohol or by removing the water formed during the reaction.[10]

Reaction Scheme:

Experimental Protocols

Several methods for the synthesis have been reported, with variations in solvents and purification procedures to optimize yield and purity. Below are detailed protocols for two common approaches.

Protocol 1: Esterification in Excess Methanol

This protocol utilizes a large excess of methanol to drive the reaction to completion.

Materials:

-

5-nitroisophthalic acid (5.0 g)

-

Methanol (33.3 mL)[4]

-

Concentrated sulfuric acid (1.0 mL)[4]

-

Deionized water

-

Nitrogen gas

Equipment:

-

100 mL three-necked round-bottomed flask

-

Condenser

-

Electric stirrer

-

Thermometer

-

Heating mantle

-

Filtration apparatus

Procedure:

-

To the 100 mL three-necked round-bottomed flask, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[4]

-

Stir the mixture at room temperature under a nitrogen atmosphere for approximately 3 minutes until the solid is completely dissolved, forming a colorless, transparent solution.[4]

-

Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[4]

-

Heat the mixture to reflux. After about 3 hours, a white solid will precipitate.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[4]

-

Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.[4]

-

Collect the solid product by filtration.[4]

-

Wash the filter cake with a small amount of deionized water and dry to obtain dimethyl 5-nitroisophthalate.[4] A yield of 98% has been reported for this method.[4]

Protocol 2: Two-Phase Esterification with Toluene

This method employs a water-immiscible solvent to create a two-phase system, which can facilitate the removal of water and improve the purity of the final product.[9]

Materials:

-

5-nitroisophthalic acid (106 g)[9]

-

Methanol (120 mL)[9]

-

Toluene (240 mL)[9]

-

100% Sulfuric acid (33 mL)[9]

-

10% Sodium bicarbonate solution

-

Hot water

Equipment:

-

Reaction flask of appropriate size

-

Heating and stirring apparatus

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

In a reaction flask, mix 120 mL of methanol and 240 mL of toluene.[9]

-

Add 106 g of 5-nitroisophthalic acid and heat the mixture until a clear solution is formed.[9]

-

Carefully add 33 mL of 100% sulfuric acid, which will result in a two-phase mixture.[9]

-

Heat the mixture to boiling and maintain for 4 hours with stirring.[9]

-

Stop the stirring and allow the phases to separate. Drain the lower aqueous phase.[9]

-

Wash the organic phase once with 100 mL of hot water, followed by one wash with 100 mL of hot 10% sodium bicarbonate solution.[9]

-

Cool the organic phase to room temperature while stirring. Dimethyl 5-nitroisophthalate will crystallize as white crystals.[9]

-

Filter the crystals and wash them once with 100 mL of methanol and once with 100 mL of water.[9]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

Caption: Workflow for the synthesis of dimethyl 5-nitroisophthalate using excess methanol.

Caption: Workflow for the two-phase synthesis of dimethyl 5-nitroisophthalate.

References

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. 5-Nitroisophthalic acid | C8H5NO6 | CID 12069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 5. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl 5-nitroisophthalate 98 13290-96-5 [sigmaaldrich.com]

- 7. 5-Nitroisophthalic acid | 618-88-2 [chemicalbook.com]

- 8. Dimethyl 5-nitroisophthalate | 13290-96-5 [chemicalbook.com]

- 9. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 10. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

Nitration of dimethyl isophthalate to form Dimethyl 5-nitroisophthalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Dimethyl 5-nitroisophthalate, an important intermediate in the preparation of various pharmaceuticals, including non-ionic X-ray contrast media such as Iopamidol and Iohexol.[1][2] The document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and a summary of relevant quantitative data.

Synthetic Pathways

Two principal synthetic routes are commonly employed for the preparation of Dimethyl 5-nitroisophthalate:

-

Direct Nitration of Dimethyl Isophthalate: This method involves the electrophilic aromatic substitution of dimethyl isophthalate using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

-

Esterification of 5-Nitroisophthalic Acid: This approach involves the Fischer esterification of 5-nitroisophthalic acid with methanol in the presence of a strong acid catalyst.

The choice of pathway often depends on the desired purity, yield, and the availability of starting materials. Direct nitration can lead to the formation of isomeric impurities, such as Dimethyl 4-nitroisophthalate, which can be challenging to separate.[3][4][5] Esterification of 5-nitroisophthalic acid generally provides a purer product.[4][5]

Core Synthesis Reactions

Below are the generalized chemical equations for the two primary synthetic routes.

Caption: Primary synthetic routes to Dimethyl 5-nitroisophthalate.

Experimental Protocols

Method 1: Nitration of Dimethyl Isophthalate

This protocol is adapted from established procedures and aims to minimize the formation of the 4-nitro isomer.[3][5]

Materials:

-

Dimethyl isophthalate

-

Concentrated sulfuric acid (100%)

-

Nitric acid

-

Ice

Procedure:

-

In a flask equipped with a stirrer and a dropping funnel, dissolve 195 g of dimethyl isophthalate in 320 ml of 100% sulfuric acid, maintaining the temperature at 10°C.[3][5]

-

Prepare a nitrating mixture by carefully adding 100 g of nitric acid to 302 g of sulfuric acid.

-

Slowly add the nitrating mixture dropwise to the solution of dimethyl isophthalate while stirring and maintaining the temperature at 10°C.[3][5]

-

After the addition is complete, continue stirring for 3 hours at a temperature between 20 to 25°C.[3][5]

-

Pour the reaction mixture onto 1600 g of an ice/water mixture, ensuring the temperature does not exceed 10°C.[3][5]

-

Continue stirring for 1 hour.[5]

-

Filter the precipitate through an acid-proof filter.

-

Wash the product thoroughly with water until it is acid-free.

-

Dry the product under vacuum.

Expected Outcome:

This procedure yields a product containing approximately 98.0% Dimethyl 5-nitroisophthalate, with about 1.0% of the isomeric Dimethyl 4-nitroisophthalate and 0.3% of monomethyl 5-nitroisophthalic acid.[5]

Method 2: Esterification of 5-Nitroisophthalic Acid

This method generally provides a higher purity product and is adapted from multiple sources.[1][6][7]

Materials:

-

5-Nitroisophthalic acid

-

Methanol

-

Concentrated sulfuric acid

Procedure:

-

In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[6][7]

-

Stir the mixture at room temperature for approximately 3 minutes until the solid is completely dissolved, resulting in a colorless, transparent solution.[6][7] This step should be performed under a nitrogen atmosphere.[6][7]

-

Slowly add 1.0 mL of concentrated sulfuric acid dropwise.[6][7]

-

Heat the mixture to reflux. A white solid will begin to precipitate after about 3 hours.[6][7]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[6][7]

-

Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.[6][7]

-

Collect the solid product by filtration.

-

Dry the product. A yield of up to 98% can be expected.[6][7]

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of Dimethyl 5-nitroisophthalate.

Table 1: Reaction Conditions and Yields

| Parameter | Nitration of Dimethyl Isophthalate | Esterification of 5-Nitroisophthalic Acid |

| Starting Material | Dimethyl isophthalate | 5-Nitroisophthalic acid |

| Key Reagents | Nitric acid, Sulfuric acid | Methanol, Sulfuric acid |

| Reaction Temperature | 10°C (addition), 20-25°C (stirring)[3][5] | Reflux[6][7] |

| Reaction Time | 3 hours[3][5] | ~3 hours[6][7] |

| Reported Yield | ~98% (crude product with isomers)[5] | Up to 98%[6][7], 85.2%[1] |

| Key Purity Issue | Contamination with Dimethyl 4-nitroisophthalate[3][4][5] | Potential for monomethyl ester impurity[4][5] |

Table 2: Physicochemical Properties of Dimethyl 5-nitroisophthalate

| Property | Value |

| Molecular Formula | C₁₀H₉NO₆[8][9] |

| Molecular Weight | 239.18 g/mol [6][8] |

| Appearance | White to light yellow crystalline powder[10] |

| Melting Point | 123-125 °C (lit.)[7], 123 °C (pure)[5] |

| CAS Number | 13290-96-5[6][7][10] |

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of Dimethyl 5-nitroisophthalate via the esterification route.

Caption: Generalized workflow for the esterification synthesis.

References

- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arveelabs.com [arveelabs.com]

- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 5. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 6. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 7. Dimethyl 5-nitroisophthalate | 13290-96-5 [chemicalbook.com]

- 8. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dimethyl 5-nitroisophthalate(13290-96-5) IR Spectrum [m.chemicalbook.com]

- 10. Dimethyl 5-Nitroisophthalate | 13290-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Early Synthesis Methods for Dimethyl 5-nitroisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core early synthesis methods for Dimethyl 5-nitroisophthalate, a crucial intermediate in the manufacturing of various pharmaceuticals, including intravenous X-ray contrast media.[1][2] The document details the primary synthetic routes, providing comprehensive experimental protocols and quantitative data to facilitate comparison and replication.

Core Synthetic Strategies

Historically, two principal strategies have been employed for the synthesis of Dimethyl 5-nitroisophthalate:

-

Direct Nitration of Dimethyl Isophthalate: This method involves the electrophilic aromatic substitution of dimethyl isophthalate using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids. While direct, this route can lead to the formation of undesired isomers, such as dimethyl 4-nitroisophthalate, which complicates purification.[1][3]

-

Esterification of 5-Nitroisophthalic Acid: This two-step approach first involves the nitration of isophthalic acid to produce 5-nitroisophthalic acid.[4][5] Subsequently, the dicarboxylic acid is esterified to yield the desired dimethyl ester. This method offers better control over regioselectivity, leading to a purer final product. Early methods often employed a large excess of methanol with a strong acid catalyst like sulfuric acid.[1][3][6] However, this could result in incomplete esterification, leaving the monomethyl ester as an impurity.[1][3][6] More advanced early methods introduced the use of a co-solvent to facilitate the reaction and improve product purity.

Experimental Protocols and Data

The following sections provide detailed experimental procedures and associated data for the key early synthesis methods.

Method 1: Nitration of Dimethyl Isophthalate

This approach directly introduces the nitro group onto the dimethyl isophthalate backbone.

Experimental Protocol:

To a solution of 195 g of dimethyl isophthalate in 320 ml of 100% sulfuric acid, a mixture of 100 g of nitric acid and 302 g of sulfuric acid was added dropwise while maintaining the temperature at 10°C.[1][6] The reaction mixture was then stirred for an additional 3 hours at 20-25°C.[1][6] Following the reaction, the mixture was poured onto 1600 g of an ice/water mixture, ensuring the temperature did not exceed 10°C.[1][6] The mixture was stirred for another hour, and the resulting precipitate was filtered, washed extensively with water to remove acid, and then dried.[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Dimethyl Isophthalate | [1] |

| Nitrating Agent | Nitric Acid / Sulfuric Acid | [1] |

| Reaction Temperature | 10°C to 25°C | [1] |

| Key Challenge | Formation of isomeric impurities (e.g., dimethyl 4-nitroisophthalate) | [1][3] |

Method 2: Esterification of 5-Nitroisophthalic Acid

This two-step method is often preferred due to higher purity of the final product.

The precursor, 5-nitroisophthalic acid, is synthesized by the nitration of isophthalic acid.

Experimental Protocol:

Isophthalic acid is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid at a low temperature.[7] The reaction mass is then quenched with water, cooled, and centrifuged to isolate the 5-nitroisophthalic acid.[7]

An early and straightforward method for the esterification step.

Experimental Protocol:

5.0 g of 5-nitroisophthalic acid was dissolved in 33.3 ml of methanol under a nitrogen atmosphere with stirring at room temperature.[2] Once a clear solution was obtained, 1.0 ml of concentrated sulfuric acid was slowly added.[2] The mixture was then heated to reflux for approximately 3 hours, during which a white solid precipitated.[2] After cooling, the product was collected by filtration, washed with a small amount of water, and dried.[2]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 5-Nitroisophthalic Acid | [2] |

| Reagents | Methanol, Sulfuric Acid | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | 98% | [2] |

| Impurity | 0.3-0.5% monomethyl ester | [1][3][6] |

This refined method improves purity by using a two-phase system to remove water and drive the reaction to completion.

Experimental Protocol:

A mixture of 120 ml of methanol and 240 ml of toluene was prepared, and 106 g of 5-nitroisophthalic acid was added and heated until a clear solution formed.[1][3] Then, 33 ml of 100% sulfuric acid was added dropwise, creating a two-phase mixture.[1][3] The mixture was heated to boiling for 4 hours.[1][3] After stopping the stirrer, the lower aqueous phase was drained.[1][3] The organic phase was then washed once with 100 ml of hot water and once with 100 ml of hot 10% sodium bicarbonate solution.[1][3] The washed organic phase was cooled to room temperature, allowing the dimethyl 5-nitroisophthalate to crystallize as white crystals.[1][3] The product was filtered and washed with methanol and water.[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 5-Nitroisophthalic Acid | [1][3] |

| Reagents | Methanol, Toluene, Sulfuric Acid | [1][3] |

| Reaction Time | 4 hours | [1][3] |

| Yield | 100 g (from 106 g starting material) | [1] |

| Purity | ~100% (no by-products >0.1% by HPLC) | [1][6] |

| Melting Point | 123°C | [1] |

Synthesis Pathway Diagrams

The following diagrams illustrate the chemical transformations described in the experimental protocols.

References

- 1. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]

- 2. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 3. DE19721221A1 - Process for the preparation of 5-nitro-isophthalic acid di-C¶1¶-C¶4¶-alkyl esters - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. Preparation of 5-Nitroisophthalic Acid Dimethyl Ester | Semantic Scholar [semanticscholar.org]

- 6. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

Spectroscopic Profile of Dimethyl 5-nitroisophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl 5-nitroisophthalate, a key intermediate in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast media such as Iopamidol and Iohexol.[1] The following sections detail its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data presented in a clear, comparative format.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₆ | [2][3][4][5] |

| Molecular Weight | 239.18 g/mol | [2][3][4][5][6][7] |

| CAS Number | 13290-96-5 | [2][3][5][6] |

| Appearance | White to off-white solid/crystalline powder | [6][8] |

| Melting Point | 123-125 °C | [6] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum of Dimethyl 5-nitroisophthalate provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.1 | Singlet | 1H | H-4/H-6 |

| ~8.6 - 8.8 | Singlet | 2H | H-2 |

| ~3.9 - 4.1 | Singlet | 6H | 2 x -OCH₃ |

Note: Specific chemical shifts can vary slightly depending on the solvent and spectrometer frequency. The assignments are based on the expected electronic effects of the nitro and ester functional groups on the aromatic ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| ~164 | C=O (ester) |

| ~148 | C-NO₂ |

| ~134 | C-COOCH₃ |

| ~130 | Aromatic CH |

| ~126 | Aromatic CH |

| ~53 | -OCH₃ |

Note: These are approximate chemical shifts. For precise values, it is recommended to consult the original spectral data.

IR (Infrared) Spectroscopy

The IR spectrum of Dimethyl 5-nitroisophthalate shows characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~1730 | Strong | C=O stretch (ester) |

| ~1540 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

MS (Mass Spectrometry)

Mass spectrometry data confirms the molecular weight of the compound and provides information about its fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 239 | High | [M]⁺ (Molecular ion) |

| 208 | High | [M - OCH₃]⁺ |

| 162 | Medium | [M - COOCH₃ - O]⁺ |

Experimental Protocols

Synthesis of Dimethyl 5-nitroisophthalate

A common method for the synthesis of Dimethyl 5-nitroisophthalate involves the esterification of 5-nitroisophthalic acid.[1][4]

-

Reaction Setup: 5-nitroisophthalic acid is dissolved in methanol in a round-bottom flask equipped with a condenser and a stirrer.[1][4]

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.[1][4]

-

Reflux: The reaction mixture is heated to reflux for several hours.[1][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Work-up: Upon completion, the mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to yield Dimethyl 5-nitroisophthalate as a white solid.[1][4]

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher spectrometer.[9][10][11] The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[9][10]

-

IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[2] The sample can be prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.[2]

-

Mass Spectrometry: Mass spectra are typically acquired using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[2][10]

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of Dimethyl 5-nitroisophthalate.

Caption: Synthesis and characterization workflow.

This comprehensive guide provides essential spectroscopic data and methodologies for Dimethyl 5-nitroisophthalate, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl 5-nitroisophthalate(13290-96-5) IR Spectrum [m.chemicalbook.com]

- 4. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 5. 1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester [webbook.nist.gov]

- 6. 5-硝基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. esslabshop.com [esslabshop.com]

- 9. Dimethyl 5-nitroisophthalate(13290-96-5) 1H NMR [m.chemicalbook.com]

- 10. Dimethyl 5-aminoisophthalate synthesis - chemicalbook [chemicalbook.com]

- 11. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the 1H NMR Spectrum of Dimethyl 5-nitroisophthalate

This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Dimethyl 5-nitroisophthalate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative data in a structured format, details the experimental protocol for acquiring the spectrum, and includes a visual representation of the molecular structure with corresponding proton assignments.

Quantitative 1H NMR Data

The 1H NMR spectrum of Dimethyl 5-nitroisophthalate was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl3) as the solvent. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic H (H-4/H-6) | 9.025 | Singlet | 2H |

| Aromatic H (H-2) | 8.977 | Singlet | 1H |

| Methyl H (-OCH3) | 4.035 | Singlet | 6H |

Table 1: 1H NMR spectral data of Dimethyl 5-nitroisophthalate in CDCl3 at 400 MHz.[1]

Experimental Protocol

Sample Preparation: A sample of Dimethyl 5-nitroisophthalate (0.034 g) was dissolved in deuterated chloroform (CDCl3, 0.5 ml).[1]

Instrumentation: A 400 MHz NMR spectrometer was used for the analysis.[1]

Data Acquisition:

-

Solvent: CDCl3[1]

-

Frequency: 400 MHz[1]

-

Reference: Tetramethylsilane (TMS) was used as an internal standard.

Molecular Structure and Proton Assignment

The chemical structure of Dimethyl 5-nitroisophthalate is presented below, with the non-equivalent protons labeled to correspond with the assignments in the data table. The symmetry of the molecule results in two chemically equivalent aromatic protons (H-4 and H-6) and two equivalent methyl groups.

Caption: Molecular structure of Dimethyl 5-nitroisophthalate.

Interpretation of the Spectrum

The 1H NMR spectrum of Dimethyl 5-nitroisophthalate displays three distinct signals, consistent with its molecular structure.

-

Aromatic Protons: The two signals in the aromatic region correspond to the three protons on the benzene ring. The downfield chemical shifts of these protons are attributed to the deshielding effect of the electron-withdrawing nitro (-NO2) and two ester (-COOCH3) groups. The singlet at 9.025 ppm with an integration of 2H is assigned to the equivalent protons at the H-4 and H-6 positions. The singlet at 8.977 ppm, integrating to 1H, corresponds to the proton at the H-2 position, which is situated between the two ester groups.

-

Methyl Protons: The upfield singlet at 4.035 ppm corresponds to the six protons of the two equivalent methyl (-OCH3) groups of the esters. The integration value of 6H confirms the presence of these two groups.

The absence of splitting for all signals (all are singlets) is due to the lack of adjacent protons, as the aromatic protons are separated by substituted carbons. This simplified splitting pattern is a key feature of the 1H NMR spectrum for this molecule.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of Dimethyl 5-nitroisophthalate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Dimethyl 5-nitroisophthalate (C₁₀H₉NO₆), an important intermediate in the synthesis of pharmaceuticals.[1] The document details the characteristic vibrational frequencies associated with its core functional groups, a standard experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Core Molecular Structure and Functional Groups

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule by probing their vibrational modes.[2] Dimethyl 5-nitroisophthalate possesses three key functional groups that give rise to a characteristic IR spectrum:

-

Aromatic Nitro Group (Ar-NO₂): The highly polar nitro group produces strong and easily identifiable absorption bands.[2][3] Its presence is confirmed by two distinct, intense peaks corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds.[2][4]

-

Aromatic Ester Group (Ar-COOCH₃): This group is characterized by a strong carbonyl (C=O) stretching band. Because the ester is conjugated with the aromatic ring (an α,β-unsaturated ester), this peak appears at a slightly lower wavenumber than that of a saturated aliphatic ester.[5][6] Additionally, two or more intense C-O stretching vibrations are expected.[6][7]

-

Substituted Benzene Ring: The aromatic ring itself contributes to the spectrum with C-H stretching vibrations, C=C in-ring stretching vibrations, and out-of-plane C-H bending vibrations that can sometimes give clues about the substitution pattern.[8]

Quantitative Data: IR Peak Assignments

The following table summarizes the expected and observed vibrational frequencies for Dimethyl 5-nitroisophthalate. The ranges are derived from established literature values for its constituent functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Methyl (O-CH₃) | Medium to Weak |

| 1730 - 1715 | C=O Stretch | Aromatic Ester | Strong |

| 1600 - 1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1550 - 1475 | NO₂ Asymmetric Stretch | Nitro Group | Strong |

| 1500 - 1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1360 - 1290 | NO₂ Symmetric Stretch | Nitro Group | Strong |

| 1300 - 1000 | C-O Stretch | Ester | Strong (two or more bands) |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Medium to Strong |

Note: The precise peak positions can be influenced by the sample phase (e.g., solid KBr pellet vs. gas phase) and intermolecular interactions.[9]

Experimental Protocol: FT-IR Analysis using KBr Pellet Technique

This protocol describes a standard method for obtaining a high-quality FT-IR spectrum of a solid sample like Dimethyl 5-nitroisophthalate. The KBr pellet method is widely used as potassium bromide is transparent to infrared radiation over a broad range.

Materials and Equipment:

-

Dimethyl 5-nitroisophthalate (analytical grade)

-

Potassium Bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Pellet-pressing die

-

Hydraulic press

-

FT-IR Spectrometer (e.g., Bruker IFS 85)[10]

-

Spatula

-

Infrared lamp or oven (for drying)

Methodology:

-

Drying: Gently dry the Dimethyl 5-nitroisophthalate sample and the KBr powder to remove any residual moisture, which can cause a broad O-H absorption band around 3400 cm⁻¹ and interfere with the spectrum.

-

Sample Preparation: Weigh approximately 1-2 mg of the Dimethyl 5-nitroisophthalate sample and 100-200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-pressing die. Distribute the powder evenly.

-

Pressing: Place the die into a hydraulic press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

-

Spectrum Acquisition: a. Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. b. First, run a background spectrum with an empty sample holder to account for atmospheric CO₂ and H₂O. c. Run the sample scan to obtain the infrared spectrum of Dimethyl 5-nitroisophthalate. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the raw spectrum by performing a baseline correction and annotating the significant peaks.

Visualization of Analysis Workflow

The logical flow from sample preparation to structural confirmation can be visualized as follows.

Caption: Workflow for FT-IR analysis of a solid sample.

Spectrum Interpretation Summary

A typical FT-IR spectrum of Dimethyl 5-nitroisophthalate will be dominated by several key features:

-

Very Strong Bands: The most intense absorptions will be the C=O stretch of the ester group (around 1720 cm⁻¹), the asymmetric and symmetric NO₂ stretches (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the C-O stretches of the ester in the 1300-1000 cm⁻¹ region.[2][11] The presence of these prominent peaks provides definitive evidence for the nitro and dimethyl ester functionalities.

-

Aromatic Region: Weaker to medium bands between 3100-3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while peaks in the 1600-1450 cm⁻¹ range correspond to the C=C bonds within the benzene ring.[8]

-

Aliphatic Region: Weaker absorptions just below 3000 cm⁻¹ are attributable to the C-H stretching of the two methyl groups.

-

Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹, including the C-H out-of-plane bends, serves as a unique fingerprint for the molecule, useful for comparison against a reference standard.[12]

By systematically identifying these characteristic bands, researchers can confidently verify the chemical identity and purity of Dimethyl 5-nitroisophthalate.

References

- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Mass Spectrometry of Dimethyl 5-nitroisophthalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of Dimethyl 5-nitroisophthalate, an important intermediate in organic synthesis. This document outlines the compound's fragmentation pattern under electron ionization (EI), presents detailed experimental protocols for its analysis, and visualizes key processes through logical diagrams.

Electron Ionization Mass Spectrum Data

The mass spectrum of Dimethyl 5-nitroisophthalate is characterized by a distinct fragmentation pattern under electron ionization. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the major fragments, are summarized in the table below. This data is crucial for the identification and quantification of the compound in various matrices.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 11.2 | C3H5+ |

| 50 | 11.2 | C4H2+ |

| 59 | 16.8 | COOCH3+ |

| 63 | 14.0 | C5H3+ |

| 74 | 16.8 | C3H2O2+ |

| 75 | 25.2 | C6H3+ |

| 76 | 16.8 | C6H4+ |

| 91 | 11.2 | C6H5N+ |

| 104 | 14.0 | C6H4O2+ |

| 134 | 22.4 | [M-NO2-COOCH3]+ |

| 149 | 16.8 | C8H5O3+ |

| 162 | 58.9 | [M-NO2-OCH3]+ |

| 178 | 19.6 | [M-COOCH3]+ |

| 208 | 94.4 | [M-OCH3]+ |

| 209 | 100.0 | [M-NO]+ |

| 239 | 50.5 | [M]+• (Molecular Ion) |

Fragmentation Pathway of Dimethyl 5-nitroisophthalate

The fragmentation of Dimethyl 5-nitroisophthalate under electron ionization follows a series of characteristic steps initiated by the loss of functional groups from the molecular ion ([M]+•). The proposed pathway involves the primary loss of a methoxy radical (•OCH3) to form the base peak at m/z 208, followed by subsequent losses of nitric oxide (NO), carbon monoxide (CO), and other neutral fragments.

Caption: Proposed fragmentation pathway of Dimethyl 5-nitroisophthalate in EI-MS.

Experimental Protocols

The following section details a representative protocol for the analysis of Dimethyl 5-nitroisophthalate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of Dimethyl 5-nitroisophthalate standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentrations for calibration.

-

Sample Extraction (if applicable): For analysis from a complex matrix, a suitable extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte.

GC-MS Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-